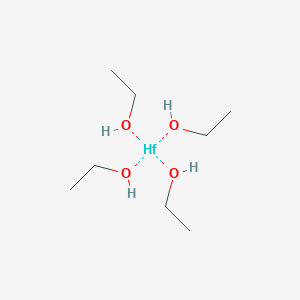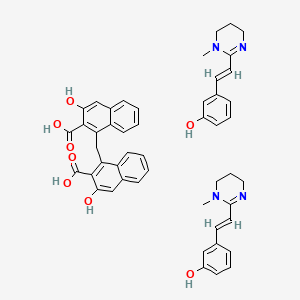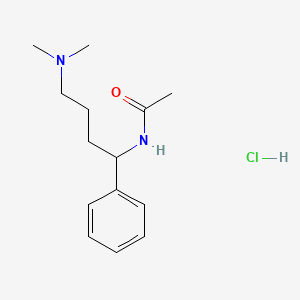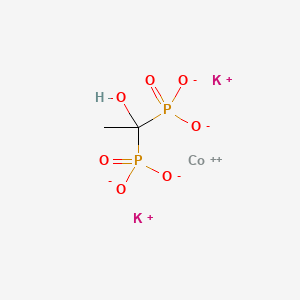
dipotassium;cobalt(2+);1,1-diphosphonatoethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol is a coordination compound that features cobalt in a +2 oxidation state, coordinated with dipotassium and 1,1-diphosphonatoethanol ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;cobalt(2+);1,1-diphosphonatoethanol typically involves the reaction of cobalt salts with 1,1-diphosphonatoethanol in the presence of potassium ions. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of 1,1-diphosphonatoethanol and potassium hydroxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can regenerate the cobalt(II) state. Substitution reactions can result in the formation of new coordination compounds with different ligands .
科学研究应用
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol has several scientific research applications:
作用机制
The mechanism of action of dipotassium;cobalt(2+);1,1-diphosphonatoethanol involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biological molecules, influencing their structure and function. This interaction can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, which can have therapeutic effects .
相似化合物的比较
Similar Compounds
- Cobalt dipotassium (1-hydroxyethylidene)bisphosphonate
- Cobalt(II) chloride
- Cobalt(II) sulfate
Uniqueness
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Compared to other cobalt compounds, it offers a unique combination of stability and reactivity, making it suitable for a wide range of applications .
属性
CAS 编号 |
69140-59-6 |
|---|---|
分子式 |
C2H4CoK2O7P2 |
分子量 |
339.13 g/mol |
IUPAC 名称 |
dipotassium;cobalt(2+);1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.Co.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4 |
InChI 键 |
GACOCMPTEYASHP-UHFFFAOYSA-J |
规范 SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


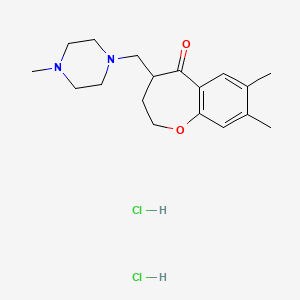
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
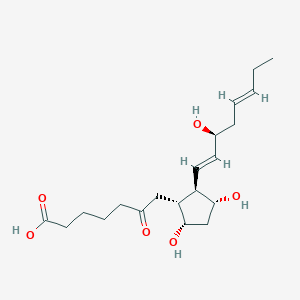

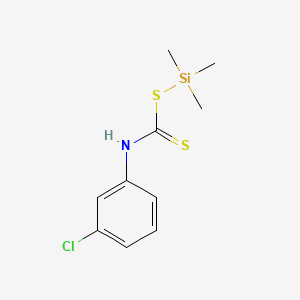
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
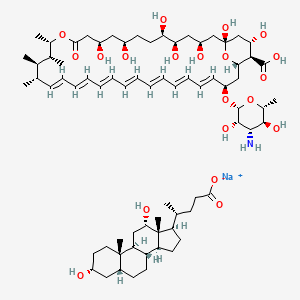
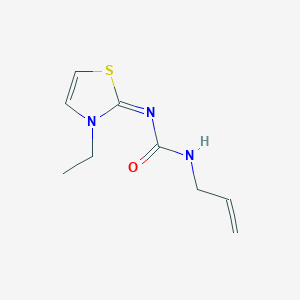
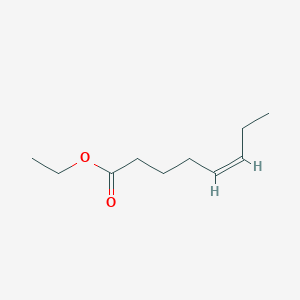
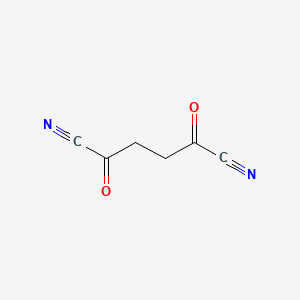
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
